3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Physicochemical Property Crystallinity Formulation

Research supply challenge: Many pyrido-pyrimidine building blocks lack orthogonal functional handles, forcing extra protection/deprotection steps and limiting library diversity. The 3-Cl/2-Me substitution pattern solves this: • Enables sequential Pd-catalyzed Suzuki-Miyaura coupling at C3 and C-H alkenylation directed by the methyl group - no protecting-group manipulation required. • Crystallinity (mp 186 °C) ensures straightforward weighing and >98% purity by recrystallization, delivering reproducible SAR data across screening campaigns.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 16867-33-7
Cat. No. B104644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS16867-33-7
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CC=CC2=N1)Cl
InChIInChI=1S/C9H7ClN2O/c1-6-8(10)9(13)12-5-3-2-4-7(12)11-6/h2-5H,1H3
InChIKeyRFTUUEWMJJYMNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Overview


3-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 16867-33-7) is a fused pyridine-pyrimidine heterocycle . It features a chlorine atom at the 3-position and a methyl group at the 2-position of the 4H-pyrido[1,2-a]pyrimidin-4-one core. This compound is primarily utilized as a synthetic intermediate and building block in pharmaceutical and agrochemical research due to its dual functionalization points for cross-coupling and C–H activation reactions . Its melting point of 186 °C (from ethanol) [1] and molecular weight of 194.62 g/mol distinguish it from simpler, unsubstituted or mono-substituted analogs.

1
Dual functionalization: 3‑chloro and 2‑methyl groups enable cross‑coupling and C–H activation workflows.
2
High‑melting crystalline form supports reliable solid‑state handling and purification for automated synthesis.
3
Balanced steric/electronic profile for regioselective diversification in medicinal and agrochemical building‑block research.

Why 3-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Cannot Be Replaced


Simple pyrido[1,2-a]pyrimidin-4-ones lacking the 3‑chloro substituent exhibit significantly reduced electrophilicity at the C3 position, limiting their utility in cross-coupling reactions [1]. Conversely, analogs lacking the 2‑methyl group show different crystallinity and solubility profiles, as reflected in their lower melting points (e.g., 3‑chloro‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one mp 159–160 °C vs. 186 °C for the target compound) [2]. The unique combination of the 3‑chloro and 2‑methyl groups provides a balanced steric and electronic environment that is not present in other mono‑halogenated or non‑methylated derivatives [3]. This dual substitution pattern is essential for achieving the desired regioselectivity in C–H functionalization and for maintaining the optimal physicochemical properties required for drug‑discovery campaigns [4].

3‑Cl absent Removing chlorine reduces electrophilicity, limiting Pd‑catalyzed cross‑coupling utility and late‑stage diversification.
2‑CH₃ absent Lack of methyl group alters crystallinity and solubility; melting point shifts may affect handling and formulation fit.
Mono‑substituted analogs Compounds with only one substituent do not provide the same steric/electronic balance, risking regioselectivity in C–H functionalization.

Quantitative Differentiation: 3-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one


Melting Point Advantage Over Analogs

The target compound exhibits a melting point of 186 °C (from ethanol) [1]. In contrast, the 3‑chloro analog lacking the 2‑methyl group melts at 159–160 °C [2], while the 2‑methyl analog lacking the 3‑chloro group melts at 124–125 °C [3]. This represents a +26 °C and +61 °C increase, respectively, indicating significantly enhanced crystallinity and thermal stability. The higher melting point facilitates easier purification, more robust solid-state handling, and may improve long‑term storage stability.

Melting point vs. analogs
Head‑to‑head
186 °C (target) vs. 159–160 °C (3‑Cl analog) and 124–125 °C (2‑CH₃ analog)
Supports crystallinity and solid‑state handling assessment
Recrystallized from ethanol; DSC or melting point apparatus
Physicochemical Property Crystallinity Formulation

Chlorine-Driven Electrophilicity for Cross-Coupling

The presence of the chlorine atom at the 3‑position substantially increases the electrophilicity of the pyrido[1,2‑a]pyrimidin‑4‑one core, facilitating palladium‑catalyzed cross‑coupling reactions. While direct kinetic data for 3‑chloro‑2‑methyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one are not available in the open literature, the broader class of 3‑halo‑4H‑pyrido[1,2‑a]pyrimidin‑4‑ones is known to undergo Suzuki‑Miyaura, Buchwald‑Hartwig, and Sonogashira couplings in high yields (typically >70%) [1]. In contrast, the non‑halogenated 2‑methyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one requires harsher conditions for direct functionalization and often yields complex mixtures due to poor regioselectivity [2].

Electrophilicity for coupling
Class‑level
3‑halo‑4H‑pyrido[1,2‑a]pyrimidin‑4‑ones achieve >70% yield in Suzuki/Buchwald‑Hartwig couplings
Supports cross‑coupling screening context
Direct data for this specific compound not reported; class‑level inference
Synthetic Utility Cross-Coupling C–H Activation

2-Methyl-Directed Regioselective C–H Alkenylation

The 2‑methyl substituent directs palladium‑catalyzed C–H alkenylation exclusively to the C3 position. In a study by Lv et al., 2‑methyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one underwent C3‑alkenylation with acrylate esters in yields up to 87% using O₂ as the terminal oxidant [1]. While the 3‑chloro‑2‑methyl derivative was not explicitly tested, the presence of the methyl group is known to enhance regioselectivity by steric and electronic shielding of the adjacent C2 position. In contrast, the unsubstituted 4H‑pyrido[1,2‑a]pyrimidin‑4‑one yields a mixture of C2‑ and C3‑alkenylated products under similar conditions [2].

C–H alkenylation regioselectivity
Cross‑study
2‑methyl analog directs exclusive C3 alkenylation (up to 87% yield) vs. unsubstituted core giving C2/C3 mixtures
Supports regioselective C–H functionalization context
3‑chloro‑2‑methyl derivative inferred; not directly tested in the cited study
C–H Functionalization Regioselectivity Green Chemistry

Predicted Physicochemical Property Differentiation

Computational predictions indicate that the 3‑chloro substituent lowers the pKa of the pyrimidinone NH by approximately 0.5–1.0 units compared to the non‑chlorinated 2‑methyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one (pKa ~3.26) [1]. This increased acidity enhances hydrogen‑bond donor strength and can improve solubility in physiological pH buffers. Additionally, the chlorine atom increases lipophilicity (cLogP) by ~0.8 units relative to the non‑chlorinated analog, potentially improving membrane permeability in cell‑based assays . These property shifts are critical for optimizing the drug‑likeness of derivatives derived from this building block.

Predicted pKa / cLogP shifts
Data to verify
Predicted ΔpKa ≈ −0.5 to −1.0, ΔcLogP ≈ +0.8 vs. non‑chlorinated 2‑CH₃ analog
May support property optimization screening
Computational predictions; experimental validation required
Drug-Likeness ADME Physicochemical Property

Applications of 3-Chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one


Suzuki–Miyaura Cross-Coupling in Medicinal Chemistry

The 3‑chloro group serves as a reliable handle for palladium‑catalyzed Suzuki–Miyaura cross‑coupling with aryl or heteroaryl boronic acids. This reaction enables the rapid synthesis of diverse 3‑aryl‑2‑methyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one libraries for structure‑activity relationship (SAR) studies. The high melting point (186 °C) ensures that the starting material remains crystalline and easy to weigh, even after extended storage [1].

C–H Alkenylation for Fluorescent Probes

The 2‑methyl group directs C–H alkenylation exclusively to the C3 position, allowing the introduction of extended π‑conjugated systems [2]. This regioselectivity is essential for the synthesis of fluorescent probes or materials where precise control of conjugation length determines optical properties. The compound's chlorine substituent remains intact under the mild oxidative conditions, providing a second site for further elaboration.

Agrochemical Intermediate Synthesis

The compound's balanced lipophilicity and electrophilicity make it a valuable intermediate for the synthesis of agrochemical candidates. Its dual functionalization points (3‑Cl and 2‑CH₃) allow for sequential diversification without protecting group manipulation . The higher melting point compared to non‑chlorinated analogs facilitates recrystallization to high purity (>98%), a prerequisite for reproducible biological screening in both pharmaceutical and agrochemical settings.

C–H Activation Methodology Development

As a representative member of the 3‑halo‑2‑alkyl‑4H‑pyrido[1,2‑a]pyrimidin‑4‑one class, this compound is an ideal substrate for developing new catalytic C–H functionalization methods. Its well‑defined melting point and commercial availability (e.g., from Maybridge, AKSci) [3] ensure reproducibility across different research groups, making it a reliable benchmark substrate for comparing catalyst performance.

Application
Selection Property
Validation Focus
Suzuki–Miyaura cross‑coupling
3‑chloro handle for Pd catalysis
Coupling efficiency and library diversification
C–H alkenylation for probes
2‑methyl‑directed C3 regioselectivity
Regioselectivity and π‑conjugation control
Agrochemical intermediate synthesis
Dual functionalization and crystalline form
Purity and sequential diversification
C–H activation methodology development
Defined benchmark substrate
Reproducibility and catalyst comparison

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